Tert-butyl 2-(tert-butyl)aziridine-1-carboxylate

Description

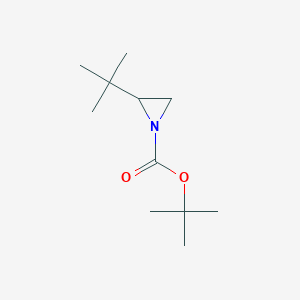

Tert-butyl 2-(tert-butyl)aziridine-1-carboxylate is a bicyclic compound featuring a strained three-membered aziridine ring substituted with two tert-butyl groups: one as part of the 1-carboxylate ester (Boc protecting group) and another at the 2-position. This structure combines the steric bulk of tert-butyl substituents with the inherent reactivity of the aziridine ring, making it a valuable intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles or amino acid derivatives.

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

tert-butyl 2-tert-butylaziridine-1-carboxylate |

InChI |

InChI=1S/C11H21NO2/c1-10(2,3)8-7-12(8)9(13)14-11(4,5)6/h8H,7H2,1-6H3 |

InChI Key |

MNZXSJIKPPFDGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(tert-butyl)aziridine-1-carboxylate typically involves the reaction of tert-butyl aziridine-1-carboxylate with tert-butyl KOH and tosyl chloride in diethyl ether. The reaction mixture is stirred at room temperature for 72 hours, followed by filtration and washing with deionized water. The ether is then evaporated to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(tert-butyl)aziridine-1-carboxylate undergoes various chemical reactions, including:

Ring-Opening Reactions: Due to the strained nature of the aziridine ring, this compound can undergo ring-opening reactions with nucleophiles to form new carbon-carbon or carbon-nitrogen bonds.

Anionic Ring-Opening Polymerization (AROP): The compound can undergo AROP to form low-molecular-weight poly(tert-butyl aziridine-1-carboxylate) chains.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.

Anionic Polymerization: The polymerization process typically involves the use of strong bases such as potassium tert-butoxide.

Major Products Formed:

Poly(tert-butyl aziridine-1-carboxylate): Formed through AROP, this polymer can be further deprotected to yield linear polyethyleneimine.

Scientific Research Applications

Tert-butyl 2-(tert-butyl)aziridine-1-carboxylate has several applications in scientific research:

Polymer Synthesis: Used as a monomer in the synthesis of poly(tert-butyl aziridine-1-carboxylate), which can be deprotected to form polyethyleneimine, a polymer with high amine density.

Gene Transfection: Polyethyleneimine derived from this compound is widely studied for non-viral gene transfection applications.

Metal Chelation: The high amine density of polyethyleneimine makes it suitable for metal chelation applications.

CO2 Capture: Polyethyleneimine is also used in CO2 capture technologies due to its high affinity for carbon dioxide.

Mechanism of Action

The mechanism of action of tert-butyl 2-(tert-butyl)aziridine-1-carboxylate primarily involves its high reactivity due to the ring strain in the aziridine ring. This reactivity allows it to undergo ring-opening reactions and polymerization processes. The tert-butyloxycarbonyl (BOC) group on the nitrogen atom of aziridine activates the compound for anionic ring-opening polymerization, facilitating the formation of poly(tert-butyl aziridine-1-carboxylate) chains .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The tert-butyl groups in the target compound confer significant steric hindrance, likely reducing ring-opening reactivity compared to derivatives with electron-withdrawing or aromatic substituents (e.g., 2f and 2h) .

- Synthetic Flexibility : Compounds like 2h utilize BH3·THF for alkylation, suggesting that similar methods could apply to the target compound’s synthesis .

- Yield Trends : High yields (>80%) are common for aziridine carboxylates with bulky substituents, as seen in ’s tert-butyl carbamate derivative (81% yield) .

Comparison with Boc-Protected Heterocycles of Different Ring Sizes

The tert-butyl carbamate (Boc) group is widely used to protect amines in heterocycles. Comparing the target compound with Boc-protected azetidines, piperidines, and pyrrolidines highlights ring strain and stability differences:

Key Observations :

- Ring Strain : The target aziridine’s high ring strain enhances its reactivity in ring-opening reactions compared to larger rings like piperidines or pyrrolidines .

- Stability : Boc-protected azetidines (4-membered) balance moderate strain and stability, making them versatile for medicinal chemistry .

Physicochemical and Functional Comparisons

Solubility and Polarity

- The target compound’s two tert-butyl groups likely render it highly lipophilic, contrasting with polar derivatives like tert-butyl (2S)-2-(methylcarbamoyl)aziridine-1-carboxylate, which has a hydrophilic carbamoyl group .

- Piperidine and pyrrolidine derivatives (e.g., ’s compound) often exhibit better aqueous solubility due to reduced steric bulk and hydrogen-bonding capabilities .

Reactivity in Ring-Opening Reactions

- Aziridines with electron-withdrawing substituents (e.g., 2h’s tert-butoxycarbonylmethyl group) undergo nucleophilic ring-opening more readily than the target compound’s sterically shielded derivative .

- Piperidine Boc derivatives () are unreactive toward ring-opening, emphasizing the role of ring size in stability .

Biological Activity

Tert-butyl 2-(tert-butyl)aziridine-1-carboxylate is an organic compound classified within the aziridine family, characterized by its three-membered ring structure containing one nitrogen atom and two carbon atoms. This compound features a tert-butyl group and a carboxylate functional group, contributing to its unique chemical properties and potential biological activities. Although specific biological activity data for this compound is limited, aziridines are known for their roles as intermediates in pharmaceutical synthesis and their potential medicinal applications.

- Molecular Formula : C₉H₁₅N₁O₂

- Molecular Weight : Approximately 171.22 g/mol

- Structure : The presence of multiple tert-butyl groups enhances steric bulk, influencing reactivity and interactions in various chemical environments.

Synthesis

The synthesis of this compound typically involves several methods, including:

- Aziridination Reactions : Utilizing electrophilic reagents to introduce the aziridine ring.

- Nucleophilic Ring Opening : Common reagents include acids, bases, and other nucleophiles such as amines and thiols, which can lead to diverse functionalized derivatives.

Biological Activity Overview

While direct studies on the biological activity of this compound are sparse, aziridines in general have been investigated for their medicinal properties. Notably, they can serve as:

- Enzyme Inhibitors : Certain aziridines have shown potential in inhibiting specific enzymes, which may be relevant in drug development.

- Drug Delivery Systems : Their ability to form complex structures makes them suitable candidates for drug delivery applications.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylate | C₉H₁₅N₁O₃ | Enantiomer with potential different biological activity |

| (R)-1-Boc-2-azetidinemethanol | C₉H₁₅N₁O₂ | Contains a Boc protecting group; used in similar pathways |

| Tert-butyl 2-(hydroxymethyl)aziridine-1-carboxylic acid | C₉H₁₅N₁O₃ | Lacks the tert-butyl ester functionality; different reactivity |

Case Studies and Research Findings

Research has indicated that aziridines can participate in various chemical interactions that may lead to new therapeutic agents. For instance:

- Enzyme Inhibition : Some aziridine derivatives have been shown to inhibit enzymes involved in cancer progression, suggesting potential applications in oncology.

- Synthetic Pathways : The versatility of aziridines allows for the creation of complex molecules with diverse biological activities through strategic modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.